![molecular formula C18H20N4O2 B2480033 N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide CAS No. 1798731-35-7](/img/structure/B2480033.png)
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can have a range of therapeutic effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can reduce neuronal activity, which can have a range of therapeutic effects, including reducing seizure activity and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound increases GABA levels in the brain, which can reduce neuronal activity and have a range of therapeutic effects. This compound has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which can have additional therapeutic effects. The compound has been shown to have a long half-life, which can make it an attractive candidate for therapeutic use.
实验室实验的优点和局限性
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has several advantages for lab experiments, including its potency and selectivity as a GABA aminotransferase inhibitor. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide. One area of interest is its potential use in the treatment of epilepsy, addiction, and anxiety disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for neurotoxicity. Finally, there is a need for the development of new and improved GABA aminotransferase inhibitors with better selectivity and fewer side effects.
合成方法
The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide involves the reaction of 1-cyano-3-methylcyclohexane with 4-cyanobenzoyl chloride in the presence of a base to form N-(1-cyano-3-methylcyclohexyl)-4-cyanobenzamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound, which is the final product.
科学研究应用
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research is epilepsy, where the compound has shown promising results in preclinical studies. This compound has been shown to increase GABA levels in the brain, which can reduce seizure activity. The compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine self-administration in preclinical studies, indicating its potential as a treatment for cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain, which can reduce anxiety.
属性
IUPAC Name |
4-cyano-N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-3-2-8-18(9-13,12-20)22-16(23)11-21-17(24)15-6-4-14(10-19)5-7-15/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKZSXNRYZJPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


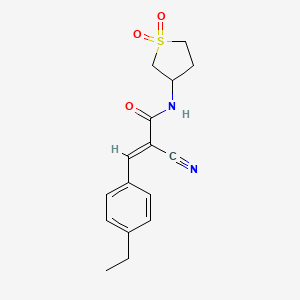
![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)
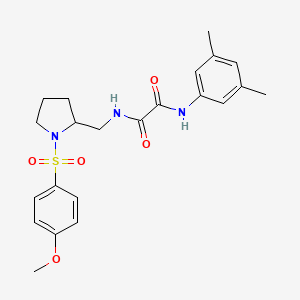
![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)
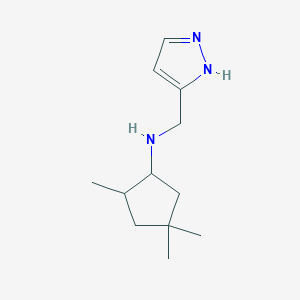

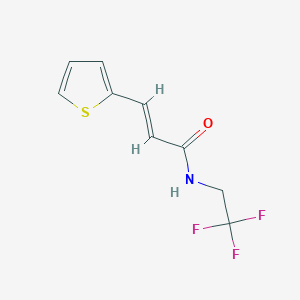
![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)
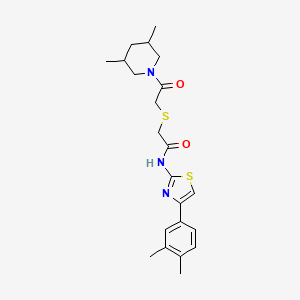


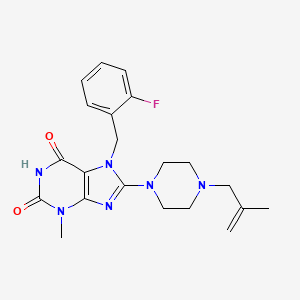
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)